molecular formula C16H15N5O4 B13365199 4-hydroxy-5-methoxy-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-2-carboxamide

4-hydroxy-5-methoxy-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-2-carboxamide

Cat. No.: B13365199
M. Wt: 341.32 g/mol
InChI Key: RPOUALAJIZDQOD-UHFFFAOYSA-N
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Description

5-methoxy-4-oxo-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinecarboxamide Core: The initial step involves the preparation of the pyridinecarboxamide core through a condensation reaction between a pyridine derivative and an amine.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving a nitrile oxide intermediate and a suitable dipolarophile.

    Methoxylation and Oxidation: The methoxy group is introduced through a methylation reaction, followed by oxidation to form the 4-oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 5-methoxy-4-oxo-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,4-dihydro-2-pyridinecarboxamide is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound is studied for its potential use in materials science. Its unique structure may impart desirable properties to materials, such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-4-oxo-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,4-dihydro-2-pyridinecarboxamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

5-methoxy-4-oxo-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-pyridine-2-carboxamide

InChI

InChI=1S/C16H15N5O4/c1-24-13-9-19-11(8-12(13)22)16(23)18-7-5-14-20-15(21-25-14)10-4-2-3-6-17-10/h2-4,6,8-9H,5,7H2,1H3,(H,18,23)(H,19,22)

InChI Key

RPOUALAJIZDQOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NCCC2=NC(=NO2)C3=CC=CC=N3

Origin of Product

United States

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